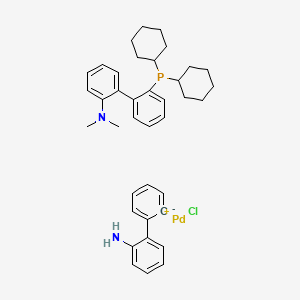
Davephos G2 palladacycle
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Davephos G2 palladacycle is a second-generation Buchwald precatalyst. It is a palladium-based compound known for its stability in air, moisture, and thermal conditions. This compound is highly soluble in a wide range of common organic solvents and is widely used in palladium-catalyzed cross-coupling reactions .
Vorbereitungsmethoden
Davephos G2 palladacycle is synthesized through a series of chemical reactions involving palladium and phosphine ligands. The synthetic route typically involves the reaction of palladium with dialkylbiaryl phosphine ligands under controlled conditions. The reaction conditions include the use of organic solvents and specific temperatures to ensure the formation of the desired palladacycle .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps to remove any impurities and ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Davephos G2 palladacycle undergoes various types of chemical reactions, primarily focusing on cross-coupling reactions. These reactions include:
Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of amines with aryl halides to form carbon-nitrogen bonds.
Heck Reaction: This reaction involves the coupling of alkenes with aryl halides to form substituted alkenes.
Hiyama Coupling: This reaction involves the coupling of organosilanes with aryl halides to form carbon-carbon bonds.
Negishi Coupling: This reaction involves the coupling of organozinc compounds with aryl halides to form carbon-carbon bonds.
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides to form carbon-carbon bonds.
Stille Coupling: This reaction involves the coupling of organostannanes with aryl halides to form carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with aryl halides to form carbon-carbon bonds
Common reagents used in these reactions include aryl halides, amines, alkenes, organosilanes, organozinc compounds, terminal alkynes, organostannanes, and boronic acids. The major products formed from these reactions are various substituted organic compounds, including amines, alkenes, and carbon-carbon bonded products .
Wissenschaftliche Forschungsanwendungen
Davephos G2 palladacycle has a wide range of scientific research applications, including:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. .
Biology: The compound is used in the synthesis of biologically active molecules, including drugs and natural products. .
Medicine: this compound is used in the development of new drugs and therapeutic agents. .
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science. .
Wirkmechanismus
The mechanism of action of Davephos G2 palladacycle involves the formation of an active palladium species that catalyzes the cross-coupling reactions. The palladium center undergoes oxidative addition with the aryl halide, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the desired product. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle .
Vergleich Mit ähnlichen Verbindungen
Davephos G2 palladacycle is unique due to its stability and high reactivity in cross-coupling reactions. Similar compounds include:
XPhos Pd G2: Another second-generation Buchwald precatalyst with similar stability and reactivity.
SPhos Pd G1: A first-generation Buchwald precatalyst with lower stability and reactivity compared to Davephos G2.
RuPhos Pd G2: A second-generation Buchwald precatalyst with similar properties but different ligand structure.
BrettPhos: A Buchwald precatalyst with a different ligand structure and reactivity profile.
This compound stands out due to its lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species .
Eigenschaften
Molekularformel |
C38H46ClN2PPd |
|---|---|
Molekulargewicht |
703.6 g/mol |
IUPAC-Name |
chloropalladium(1+);2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;2-phenylaniline |
InChI |
InChI=1S/C26H36NP.C12H10N.ClH.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
YLJAPVKZNKUHFE-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-Chlorobenzyl)-1,3-dimethyl-8-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086951.png)
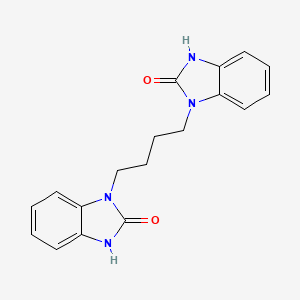
![(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15086961.png)
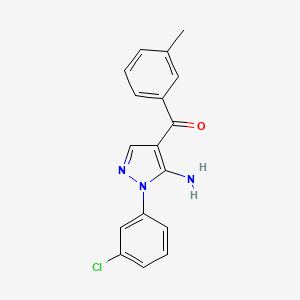
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B15086973.png)
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15086980.png)
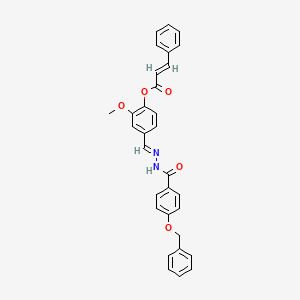

![Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15087012.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15087027.png)
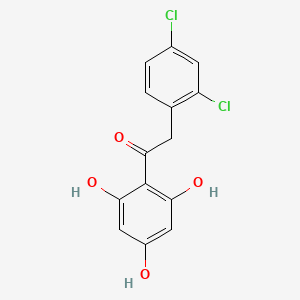
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B15087053.png)
